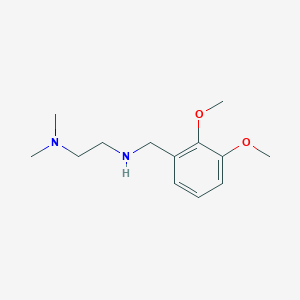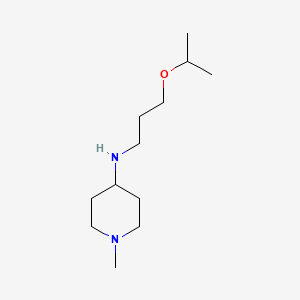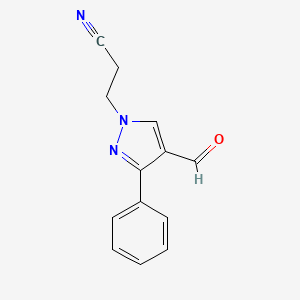
1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of significant interest due to their potential applications in various fields. While the compound "1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is not directly mentioned in the provided papers, insights can be drawn from similar compounds. For instance, the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent indicates the versatility of pyrrole synthesis methods . Additionally, the conversion of carbohydrates into pyrrole-2-carbaldehydes through a one-pot reaction with primary amines and oxalic acid in DMSO at 90 °C suggests a sustainable approach to synthesizing pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for understanding their properties and potential applications. The crystal structure of a related compound, 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde, reveals that the pyrrole and phenyl rings form a significant dihedral angle, and the aldehyde groups are slightly twisted from the pyrrole plane . This information can be extrapolated to hypothesize about the molecular geometry of the compound .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The synthesis of hydrazones from 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides and aromatic aldehydes demonstrates the reactivity of the pyrrole ring towards condensation reactions . This reactivity could be relevant when considering the chemical behavior of "1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde."
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the vibrational frequencies, molecular stability, and potential for charge transfer within the molecule . These properties are critical for applications in nonlinear optics and as pharmaceuticals. Similarly, the hydrogen-bonding patterns observed in six derivatives of 2,4-dimethylpyrrole contribute to the understanding of the compound's solid-state properties and potential intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibits potential in antitumor applications. A study identified related compounds in the Taiwanofungus camphoratus culture broth, showing inhibition of tumor cell proliferation, including K562 and HepG2 tumor cells (Jia et al., 2015).
Synthesis and Characterization
The synthesis and characterization of related pyrrole derivatives have been extensively studied. These studies provide insights into the structural and chemical properties of such compounds, contributing to a better understanding of their potential applications (Singh et al., 2014).
Chromatographic Separation and Racemization
Research has been conducted on the chromatographic separation of enantiomers and the barriers to racemization in N-aryl pyrrole derivatives. This is significant for understanding the stability and behavior of such compounds under various conditions (Vorkapić-Furač et al., 1989).
Antimicrobial Evaluation
Novel pyrrole derivatives have been synthesized and evaluated for their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2017).
Precursor Synthesis for Ligands
Research on the synthesis of precursors for phosphine ligands indicates the relevance of such compounds in the synthesis of chiral bidentate phosphine ligands. This has implications in catalysis and synthetic chemistry (Smaliy et al., 2013).
Antioxidant and Anti-Inflammatory Activity
Studies on related pyrrole derivatives demonstrate significant antioxidant and anti-inflammatory activity. This suggests their potential use in therapeutic applications (Sudha et al., 2021).
Synthesis of 3-Fluoropyrroles
Efficient methodologies for synthesizing 3-fluoropyrroles have been developed, contributing to the diverse range of synthetic routes available for pyrrole derivatives (Surmont et al., 2009).
Polysaccharide Synthesis
The chemical synthesis of polysaccharides utilizing related compounds provides insights into the development of novel polysaccharides with specific functional groups (Okada et al., 1983).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-11(8-15)10(2)14(9)12-4-3-5-13(16)7-12/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQOTDNCBWDUFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)O)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390342 |
Source


|
| Record name | 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
878424-24-9 |
Source


|
| Record name | 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



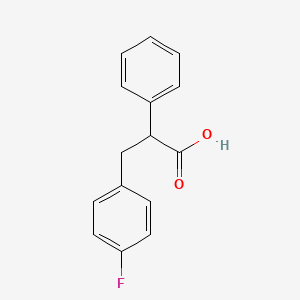


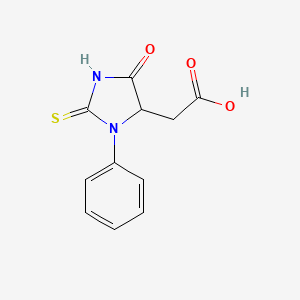



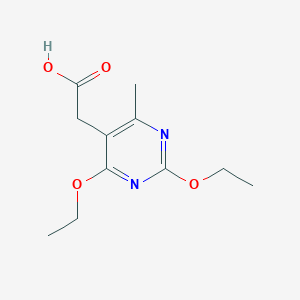
![[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine](/img/structure/B1335131.png)
